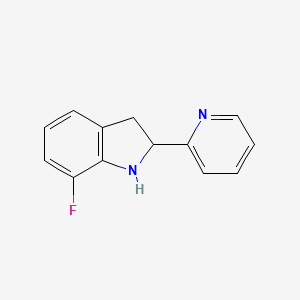

7-Fluoro-2-(pyridin-2-yl)indoline

Description

Significance of the Indoline (B122111) Core in Contemporary Medicinal Chemistry Research

The indoline scaffold, a heterocyclic aromatic compound, is a cornerstone in drug discovery and development. researchgate.netambeed.com Its rigid, bicyclic structure provides a unique three-dimensional framework that is present in numerous natural products and synthetic molecules with significant medicinal value. researchgate.netnih.gov The structural versatility of the indoline nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's biological activity. nih.gov

Indoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netnih.govresearchgate.net The non-coplanar nature of its two rings can improve a compound's physicochemical properties, such as increasing water solubility and decreasing lipophilicity when compared to similar bicyclic structures like indole (B1671886). researchgate.net This characteristic is particularly advantageous in the design of drug candidates. The nitrogen atom within the indoline ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like proteins and enzymes. researchgate.net These features have made the indoline core a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. sigmaaldrich.comgoogle.comacs.org

Strategic Importance of Fluorine Substitution in Enhancing Pharmacological Profiles of Nitrogen Heterocyclic Compounds

The introduction of fluorine into drug candidates is a widely used and effective strategy in medicinal chemistry to enhance a molecule's pharmacological properties. nih.govnih.gov The substitution of a hydrogen atom with a fluorine atom can profoundly impact a compound's metabolic stability, binding affinity, and bioavailability. google.commdpi.comnih.govnih.gov Due to the high strength of the carbon-fluorine bond, fluorination can block sites on a molecule that are susceptible to metabolic degradation, thereby prolonging the drug's therapeutic effect.

Multifaceted Roles of Pyridine (B92270) Moieties in Bioactive Chemical Entities

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental building block in medicinal chemistry. Its presence in a molecule can significantly influence its biological activity and physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, allowing it to interact with a variety of biological targets. This has led to the incorporation of the pyridine moiety into a vast number of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.

The pyridine scaffold is considered a bioisostere of a phenyl ring, meaning it has a similar size and shape but different electronic properties. This allows medicinal chemists to replace a phenyl ring with a pyridine ring to improve properties such as solubility and metabolic stability. The pyridine ring can also influence a drug's pharmacokinetics, affecting how it is absorbed, distributed, metabolized, and excreted by the body. The versatility of the pyridine moiety is further demonstrated by its presence in many essential biological molecules, including vitamins like niacin (vitamin B3) and coenzymes like NAD and NADP.

Table 1: Comparison of Key Physicochemical Properties

| Property | Indoline | Fluorine (in a molecule) | Pyridine |

| Nature | Bicyclic heterocycle | Halogen atom | Monocyclic heterocycle |

| Key Interactions | Hydrogen bond donor/acceptor, hydrophobic interactions researchgate.net | Can alter electronic distribution, dipole moment, and pKa nih.govnih.gov | Hydrogen bond acceptor, π-stacking |

| Common Roles in Drugs | Core scaffold, provides 3D structure researchgate.netambeed.com | Enhances metabolic stability, binding affinity, and bioavailability nih.govgoogle.commdpi.com | Improves solubility, metabolic stability, and target binding |

Contextualizing 7-Fluoro-2-(pyridin-2-yl)indoline within the Landscape of Indoline-Pyridine Conjugates

While specific research on this compound is not extensively available in the public domain, its structure, combining the three key components discussed above, places it within a promising class of molecules known as indoline-pyridine conjugates. The synthesis of related compounds, such as those with a quinoline (B57606) core instead of indoline, has been reported in the context of developing inhibitors for enzymes like PI3Kδ, which are implicated in inflammation and autoimmune diseases. nih.gov This suggests a potential therapeutic avenue for this compound.

The strategic placement of the fluorine atom at the 7-position of the indoline ring is anticipated to influence the molecule's electronic properties and metabolic stability. Research on other 7-substituted fluoro-indoles has shown significant biological activity, including antiviral properties. The linkage of the pyridine ring at the 2-position of the indoline core creates a specific spatial arrangement of these two heterocyclic systems, which will be critical for its interaction with biological targets. The development of other indole-pyridine hybrids has led to compounds with potent anticancer and antimicrobial activities.

Given the established importance of each of its constituent parts, this compound represents a logical and compelling target for further investigation in medicinal chemistry. The combination of the structurally robust indoline scaffold, the pharmacologically enhancing fluorine atom, and the versatile pyridine moiety suggests that this compound could exhibit a range of valuable biological activities. Future research will be necessary to synthesize and evaluate this compound to fully elucidate its chemical properties and therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C13H11FN2 |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

7-fluoro-2-pyridin-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H11FN2/c14-10-5-3-4-9-8-12(16-13(9)10)11-6-1-2-7-15-11/h1-7,12,16H,8H2 |

InChI Key |

FYHMVBTVIDVTMK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=CC=C2F)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Fluoro 2 Pyridin 2 Yl Indoline and Analogous Fluorinated Indoline Pyridine Derivatives

Strategies for the Construction of the Indoline (B122111) Scaffold

The formation of the indoline ring system is a critical step in the synthesis of the target compound. Various methodologies have been developed to achieve this, ranging from classical ring-closure reactions to modern catalytic approaches.

Ring-Closure and Cyclization Pathways to Indoline Systems

The construction of the indoline framework can be achieved through several strategic ring-closure and cyclization pathways. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds to build the heterocyclic core.

One powerful strategy involves the 6π-electrocyclic ring closure of trienecarbamates. researchgate.netnih.gov This approach utilizes a Stille coupling to create a key triene intermediate, which then undergoes a thermally induced 6π-electrocyclization. nih.gov The resulting cyclohexadiene can be oxidized to the corresponding aromatic aniline (B41778) derivative, which serves as a precursor to the indoline ring. researchgate.netnih.gov The versatility of this method allows for the synthesis of variously substituted indoles that can subsequently be reduced to indolines.

Palladium-catalyzed intramolecular C-H amination offers another efficient route to indolines. researchgate.net This method typically involves the use of β-arylethylamine substrates protected with a directing group, such as picolinamide (B142947) (PA). researchgate.net The palladium catalyst facilitates the intramolecular amination of an ortho-C(sp²)-H bond, leading to the formation of the indoline ring under relatively mild conditions. researchgate.net

Furthermore, gold-catalyzed cascade cyclizations of anilines with diynes have been developed to construct complex fused indoline systems. acs.org These reactions can proceed through an intramolecular 5-endo-dig hydroamination followed by a cycloisomerization to yield polycyclic indoline structures. acs.org The choice of ligands and solvents can control the reaction pathway, leading to either indole (B1671886) or indoline products. acs.org Tandem reactions, such as the tandem cyclopropane (B1198618) ring-opening/Conia-ene reaction , also provide access to annulated indoline systems. acs.org

| Cyclization Strategy | Key Features | Precursors | Ref. |

| 6π-Electrocyclic Ring Closure | Forms C4-C5 bond of indole nucleus from acyclic precursors. | α-haloenones and α-(trialkylstannyl)enecarbamates | researchgate.netnih.gov |

| Palladium-Catalyzed C-H Amination | Intramolecular C-N bond formation via C-H activation. | β-arylethylamines with directing groups | researchgate.net |

| Gold-Catalyzed Cascade Cyclization | Controllable formation of fused indoles and indolines. | Anilines and diynes | acs.org |

| Tandem Ring-Opening/Coniac-ene | Formation of 3,4-annulated indolines. | 4-Alkynyl indoles and donor-acceptor cyclopropanes | acs.org |

Reductive Cyclization Approaches for Saturated Indoline Formation

Reductive cyclization methods are particularly useful for the direct synthesis of the saturated indoline ring from appropriately substituted aromatic precursors. These reactions often involve the reduction of a nitro group followed by an intramolecular cyclization.

A notable example is the palladium-catalyzed double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes. nih.gov This method, mediated by carbon monoxide, allows for the flexible synthesis of pyrrolo[3,2-g]indoles. nih.gov While this specific example leads to a fused indole system, the underlying principle of palladium-catalyzed reductive cyclization of a nitro group ortho to a suitable side chain is a viable strategy for constructing the indoline ring. The reaction conditions are generally mild, allowing for good functional group tolerance. nih.gov

Photocatalytic intramolecular reductive cyclization represents a modern and sustainable approach to indoline synthesis. researchgate.netjst.go.jp In this method, a visible-light-excited iridium catalyst can initiate the reductive scission of a carbon-halogen bond, generating a radical that subsequently undergoes cyclization to form the indoline ring. researchgate.net This technique offers an alternative to traditional metal-catalyzed methods and can be performed under mild conditions. researchgate.net

| Reductive Cyclization Method | Catalyst/Reagent | Key Transformation | Ref. |

| Palladium-Catalyzed Reductive Cyclization | Palladium acetate (B1210297), dppp, CO | Cyclization of dinitro compounds to form indole/indoline rings. | nih.gov |

| Photocatalytic Intramolecular Reductive Cyclization | Iridium photocatalyst | Radical-mediated cyclization following reductive C-X bond cleavage. | researchgate.netjst.go.jp |

Regioselective Introduction of Fluorine at the C-7 Position of the Indoline Ring

The introduction of a fluorine atom at the C-7 position of the indoline ring is a key step that can significantly influence the molecule's biological activity. Achieving high regioselectivity in this fluorination step is often challenging due to the multiple potential reaction sites on the indole or indoline nucleus.

Oxidative Dearomatization-Enabled Fluorinated Indole Synthesis

A powerful strategy for accessing fluorinated indoles involves oxidative dearomatization . nih.govresearchgate.net This metal-free approach allows for the synthesis of 2-trifluoromethyl NH-indole products from readily available anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. nih.govresearchgate.net While this method directly installs a trifluoromethyl group at the 2-position, the underlying principle of using oxidative dearomatization to introduce fluorine-containing groups onto the indole scaffold is significant. nih.gov Subsequent modification of the resulting fluorinated indole, such as reduction of the indole to an indoline, would be necessary.

Electrochemical Fluorination and Anodic Fluorination Methodologies

Electrochemical methods offer a green and robust alternative for the synthesis of fluorinated indolines. nih.govacs.org Anodic fluorination of N-acetyl-3-substituted indole derivatives in the presence of Et4NF-4HF/MeCN can lead to the formation of trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net These difluorinated products can then be treated with a base to yield monofluoroindole or monofluoroindoline derivatives. researchgate.net

More recently, an electrochemical dearomatization of indoles has been developed to access fluorine-containing spirocyclic indolines. nih.govacs.orgacs.org This oxidant-free method merges a fluorine-containing group onto the indole nucleus, providing a diverse array of tri- and difluoromethylated 3,3-spiroindolines. nih.govacs.orgacs.org While focused on spirocycles, the electrochemical approach demonstrates a powerful strategy for creating fluorinated indoline scaffolds. nih.govacs.orgacs.org The use of ionic liquids as electrolytes in electrochemical fluorination is also being explored to enhance selectivity and sustainability. rsc.org

| Electrochemical Method | Key Feature | Product Type | Ref. |

| Anodic Fluorination | Direct fluorination of N-acetylindoles. | trans-2,3-difluoro-2,3-dihydroindoles | researchgate.net |

| Electrochemical Dearomatization | Oxidant-free merging of fluorine groups. | Fluorine-containing spirocyclic indolines | nih.govacs.orgacs.org |

Anionic Asymmetric Tandem Reactions for Optically Pure Fluorinated Indolines

The synthesis of enantiomerically pure fluorinated indolines can be achieved through anionic-anionic asymmetric tandem reactions . nih.gov This one-pot method utilizes 2-p-tolylsulfinyl alkylbenzenes as starting materials to generate optically pure fluorinated indolines. nih.gov This approach highlights the potential for controlling stereochemistry during the formation of the fluorinated indoline core. The development of anionic chiral phase-transfer catalysts for asymmetric electrophilic fluorination further expands the toolbox for creating chiral fluorinated molecules. nih.gov

Industrial Preparation Methods for 7-Fluoroindole (B1333265)

The industrial-scale synthesis of 7-fluoroindole is a critical first step in producing 7-fluoro-2-(pyridin-2-yl)indoline. One patented method outlines a process starting from 2-fluorobenzene amide. google.com This process involves a cyclization reaction with tert-butyl acrylate (B77674) and methylthio ethyl acetate, followed by a hydrogenation reduction using hydrazine (B178648) hydrate (B1144303) and Raney nickel to yield a crude 7-fluoroindole product. google.com Subsequent purification by vacuum distillation and macroporous resin separation affords the final 7-fluoroindole product with high purity suitable for industrial applications. google.com This method is noted for its use of inexpensive raw materials, simple process, and high yield. google.com

Another approach to synthesizing 7-fluoroindole involves the reduction of 7-fluoroisatin (B1296980). chemicalbook.com In a laboratory-scale synthesis, 7-fluoroisatin is treated with sodium borohydride (B1222165) and boron trifluoride etherate in dry tetrahydrofuran (B95107) under a nitrogen atmosphere at low temperatures. chemicalbook.com After an overnight reaction, the mixture is worked up and purified to give 7-fluoroindole as white needles with a good yield. chemicalbook.com

The table below summarizes the key aspects of an industrial preparation method for 7-fluoroindole.

| Starting Material | Key Reagents | Reaction Steps | Purification | Yield |

| 2-Fluorobenzene amide | tert-Butyl acrylate, Methylthio ethyl acetate, Hydrazine hydrate, Raney nickel | Cyclization, Hydrogenation reduction | Vacuum distillation, Macroporous resin separation | High |

| 7-Fluoroisatin | Sodium borohydride, Boron trifluoride etherate | Reduction | Steam distillation, Extraction, Recrystallization | 78.8% chemicalbook.com |

Strategic Coupling Reactions for the Pyridinyl Moiety Introduction at the C-2 Position

Once the 7-fluoroindole core is obtained, the next critical step is the introduction of the pyridinyl group at the C-2 position. Several modern synthetic strategies can be employed for this transformation.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile method for linking a pyridinyl group to an indole or indoline core. nih.govnih.gov This reaction typically involves the coupling of a pyridylboronic acid or its ester derivative with a halogenated indole/indoline (e.g., 2-bromo-7-fluoroindole) in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net

The efficiency of the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles can be challenging due to the slow transmetalation rate of electron-deficient heteroaryl boron derivatives and their tendency to undergo protodeboronation. nih.gov However, the development of highly active catalyst systems, often employing specific phosphine (B1218219) ligands, has enabled the effective coupling of 2-pyridyl boron derivatives with aryl and heteroaryl halides. nih.govnih.gov For instance, catalysts based on phosphite (B83602) or phosphine oxide ligands have shown high activity for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov The choice of base and solvent is also critical for optimizing the reaction conditions. nih.gov

Recent advancements have focused on developing stable 2-pyridylboronate reagents to improve the reliability and scope of these couplings. researchgate.net Furthermore, protocols for the direct C-2 arylation of indoles with arenes using palladium catalysis have been developed, offering an alternative route to the desired linkage. rsc.orgresearchgate.net

Annulation reactions provide a convergent approach to constructing the indole or indoline ring system with the pyridinyl substituent already in place or introduced during the cyclization process. While specific examples for this compound are not detailed in the provided search results, general strategies involving alkynes are well-established for indole synthesis. nih.govrsc.orgrsc.org

One such strategy involves the rhodium-catalyzed oxidative annulation of 2-arylindoles with alkynes, using molecular oxygen as the sole oxidant. nih.gov This method allows for the assembly of indolo[2,1-a]isoquinoline skeletons and demonstrates the feasibility of C-H activation and subsequent annulation on the indole core. nih.gov Another approach utilizes a combination of gold and zinc catalysis for the annulation of N-arylhydroxamic acids with alkynes to form N-protected indoles, offering good regioselectivity. rsc.org Nickel-catalyzed alkyne annulation with anilines bearing removable directing groups also presents a versatile method for indole synthesis through C-H/N-H functionalization. rsc.org

A novel copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes has been developed for the synthesis of substituted indolizines, which are structurally related to indolines. rsc.org This method proceeds through the cleavage of C-F bonds and offers a direct route to various bisubstituted indolizine (B1195054) derivatives. rsc.org

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like indoline-pyridine conjugates by combining three or more starting materials in a single synthetic operation. thieme-connect.comtandfonline.comnih.gov This approach is highly valued for its step-economy and the ability to generate molecular diversity. thieme-connect.comnih.gov

One-pot multicomponent reactions have been successfully employed to synthesize a variety of indole-containing pyridine (B92270) derivatives. thieme-connect.comtandfonline.com For example, the reaction of 3-(cyanoacetyl)indoles, aldehydes, heterocyclic ketones, and ammonium (B1175870) acetate can produce 4-aryl-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitriles in high yields. thieme-connect.com While this example illustrates the linkage at the C-3 position of the indole, similar strategies could potentially be adapted for C-2 functionalization. The Hantzsch pyridine synthesis and related condensation reactions are common MCRs for constructing pyridine rings, which could be applied to precursors containing the desired fluorinated indole moiety. acsgcipr.org

Advanced Stereoselective Synthetic Pathways for this compound

The synthesis of optically pure fluorinated indolines is an area of growing interest due to the significant impact of stereochemistry on the biological activity of molecules. nih.govrawdatalibrary.netacs.orgresearchgate.netnih.gov While specific methods for the enantioselective synthesis of this compound are not explicitly detailed in the provided results, general strategies for the asymmetric synthesis of fluorinated indolines and related heterocycles can be considered.

One approach involves the enantioselective intramolecular aza-Michael reaction. nih.govrawdatalibrary.netacs.orgresearchgate.netnih.gov For instance, the synthesis of fluorinated indolizidinone derivatives has been achieved with excellent enantioselectivities using a chiral phosphoric acid catalyst. nih.govrawdatalibrary.netacs.orgresearchgate.netnih.gov This methodology could potentially be adapted to create a chiral center at the C-2 position of the indoline ring.

Palladium-catalyzed enantioselective α-arylation of α-fluorooxindoles has also been reported, yielding products with high enantiomeric excess. nih.govamanote.comescholarship.org This reaction demonstrates the feasibility of creating a stereocenter adjacent to a fluorine atom on an oxindole (B195798) core, which is a close structural relative of indoline.

The table below outlines potential strategies for the stereoselective synthesis of fluorinated indolines.

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Enantioselective Intramolecular Aza-Michael Reaction | Use of chiral catalysts (e.g., phosphoric acids) to induce stereoselectivity in ring formation. nih.govrawdatalibrary.netacs.orgresearchgate.netnih.gov | Could establish a chiral center at the C-2 position during the formation of the indoline ring. |

| Palladium-Catalyzed Enantioselective α-Arylation | Formation of a stereocenter at the α-position to a carbonyl group in a fluorinated system. nih.govamanote.comescholarship.org | Could be adapted for the asymmetric introduction of the pyridinyl group at the C-2 position of a 7-fluorooxindole (B1364627) precursor, which would then be reduced to the indoline. |

| Chiral Auxiliary-Mediated Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal. | A chiral auxiliary attached to the indoline nitrogen could control the facial selectivity of the pyridinyl group addition. |

Optimization of Synthetic Routes and Scalability Considerations for Research Applications

The optimization of synthetic routes and the ability to scale up the production of this compound are crucial for its use in research and development. nih.govresearchgate.netunimi.it Key considerations for optimization include improving reaction yields, reducing the number of synthetic steps, using less expensive and more environmentally benign reagents and solvents, and simplifying purification procedures.

For palladium-catalyzed coupling reactions, optimization often involves screening different ligands, bases, solvents, and reaction temperatures to maximize the yield and minimize side products. nih.gov The development of scalable and robust methods is essential. For instance, a general and scalable synthesis of polysubstituted indoles has been reported, which could be adapted for the production of the 7-fluoroindole precursor. nih.gov

In the context of multi-component reactions, optimization may focus on the reaction conditions to improve yields and selectivity. thieme-connect.com The scalability of photoredox-catalyzed reactions, which can be used for cyclization steps, has been demonstrated, with successful reactions carried out on a multi-millimole scale with reduced catalyst loading. unimi.it

For any synthetic route, a thorough analysis of each step is necessary to identify potential bottlenecks for scaling up. This includes considering the safety of the reagents and reactions, the cost of starting materials and catalysts, and the ease of product isolation and purification on a larger scale.

Biological Activity and Mechanistic Investigations in Vitro Research

Enzyme Inhibitory Profiles

The ability of indoline-based compounds to selectively inhibit specific enzymes is a cornerstone of their therapeutic promise. The following subsections detail the in vitro inhibitory activities of different classes of indolylpyridines, indole (B1671886) and indolin-2-one derivatives against a panel of enzymes implicated in various diseases.

5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions such as asthma. nih.govnih.gov The inhibition of 5-LOX represents a key strategy for the development of anti-inflammatory drugs. Research into isoxazole (B147169) derivatives has demonstrated their potential as 5-LOX inhibitors. For instance, one study found that a specific isoxazole compound inhibited 5-LOX in a concentration-dependent manner, achieving an IC50 value of 8.47 μM. nih.gov Another compound in the same series also showed significant inhibitory effect with an IC50 of 10.48 μM. nih.govnih.gov These findings highlight the potential of heterocyclic compounds in modulating the 5-LOX pathway.

| Compound | 5-LOX IC50 (μM) |

|---|---|

| Isoxazole Derivative 1 | 8.47 |

| Isoxazole Derivative 2 | 10.48 |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a major focus in the development of new anticancer therapies. nih.gov A series of novel indole-2-one derivatives incorporating a 1,2,3-triazole scaffold have been synthesized and evaluated for their VEGFR-2 inhibitory activity. nih.gov One of the most promising compounds from this series, designated as 13d, exhibited a potent VEGFR-2 kinase inhibition with an IC50 value of 26.38 nM, which was superior to the reference drug sunitinib (B231) (IC50 = 83.20 nM). nih.gov

In another study, a new 1H-indole derivative demonstrated significant in vitro inhibitory potential against VEGFR-2 with an IC50 value of 25 nM, which was lower than that of the reference compound sorafenib (B1663141) (35 nM). mdpi.com Furthermore, a separate investigation into indolin-2-one derivatives identified several compounds with potent anti-proliferative activities against cancer cell lines and strong VEGFR-2 inhibition. researchgate.net For example, compounds 10g and 17a from this series displayed VEGFR-2 inhibitory IC50 values of 0.087 µM and 0.078 µM, respectively, which were more potent than sunitinib (IC50 = 0.139 µM). researchgate.net

| Compound/Derivative | VEGFR-2 IC50 | Reference Drug | Reference Drug IC50 |

|---|---|---|---|

| Indole-2-one derivative 13d | 26.38 nM | Sunitinib | 83.20 nM |

| 1H-indole derivative 7 | 25 nM | Sorafenib | 35 nM |

| Indolin-2-one derivative 10g | 0.087 µM | Sunitinib | 0.139 µM |

| Indolin-2-one derivative 17a | 0.078 µM | Sunitinib | 0.139 µM |

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tryptophan metabolism and are implicated in tumor-induced immunosuppression. nih.govsci-hub.seekb.eg The dual inhibition of both IDO1 and TDO is considered a promising strategy for cancer immunotherapy. sci-hub.seekb.eg In this context, a series of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against both enzymes. nih.govsci-hub.se

Several 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors with IC50 values in the low micromolar range. nih.gov Notably, compound 9o-1 emerged as the most potent inhibitor in this series, with an IC50 value of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.govsci-hub.sesci-hub.se Further investigation led to the identification of a para-benzoquinone derivative, 9p-O, which resulted from the oxidation of compound 9p and demonstrated strong inhibition against both enzymes with IC50 values in the double-digit nanomolar range. nih.gov

| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) |

|---|---|---|

| Compound 9o-1 | 1.17 | 1.55 |

| Compound 9p-O | Double-digit nanomolar range |

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell cycle regulation, and their overexpression is linked to tumorigenesis. nih.gov A series of pyrrole-indolin-2-ones have been synthesized and their inhibitory profiles against Aurora kinases were investigated. nih.govacs.org One potent compound, designated as compound 33, which features a phenylsulfonamido group at the C-5 position and a carboxyethyl group at the C-3' position, selectively inhibited Aurora A over Aurora B with IC50 values of 12 nM and 156 nM, respectively. nih.govacs.org

Conversely, replacing the carboxyl group with an amino group resulted in compound 47, which showed retained activity for Aurora B and a loss of activity for Aurora A (IC50 = 2.19 μM). nih.govacs.org These findings highlight the potential for developing selective Aurora kinase inhibitors based on the pyrrole-indolin-2-one scaffold.

| Compound | Aurora A IC50 | Aurora B IC50 |

|---|---|---|

| Compound 33 | 12 nM | 156 nM |

| Compound 47 | 2.19 µM | Active |

The dengue virus (DENV) is a major global health threat, and there is an urgent need for effective antiviral therapies. The viral nonstructural protein 4B (NS4B) is an essential component of the viral replication complex, making it an attractive target for drug discovery. nih.gov A high-throughput screening of a large compound library led to the identification of a spiropyrazolopyridone compound that potently inhibits DENV. nih.govcapes.gov.br This inhibitor was found to selectively inhibit DENV-2 and DENV-3 with 50% effective concentrations (EC50) ranging from 10 to 80 nM, while being inactive against DENV-1 and DENV-4 (EC50 > 20 μM). nih.gov

Resistance studies revealed that a mutation at amino acid position 63 of the DENV-2 NS4B protein conferred resistance to the compound. nih.gov Subsequent medicinal chemistry efforts led to the development of compound 14a, a spiro-indoline analogue with improved physicochemical properties. nih.govnih.gov This optimized compound demonstrated significant viremia reduction in a mouse model of DENV-2 infection. nih.gov

| Compound | DENV-2 EC50 | DENV-3 EC50 | DENV-1 & DENV-4 EC50 |

|---|---|---|---|

| Spiropyrazolopyridone Hit | 10-80 nM | 10-80 nM | >20 µM |

The influenza virus polymerase, a heterotrimeric complex, is responsible for the replication and transcription of the viral RNA genome. The PB2 subunit of this polymerase has a cap-binding domain that recognizes the 5' cap structure of host pre-mRNAs, a process known as "cap-snatching," which is essential for viral transcription. researchgate.net Targeting this cap-binding domain is a promising strategy for developing new influenza inhibitors. nih.govnih.gov

In the search for novel influenza inhibitors, 7-fluoro-substituted indoles were evaluated as bioisosteric replacements for the 7-azaindole (B17877) scaffold of Pimodivir, a known PB2 inhibitor. nih.govnih.gov A 5,7-difluoroindole (B1306068) derivative, designated as 11a, was identified as a potent and metabolically stable influenza inhibitor. nih.govnih.gov This compound demonstrated effective inhibition of the influenza PB2 cap-binding region and showed a favorable pharmacokinetic profile. nih.gov The crystal structure of compound 11a bound to the influenza A PB2 cap region has been determined, providing a structural basis for its inhibitory activity. nih.govnih.gov

Sodium Channel (Nav1.7/Nav1.8) Blockade (Relevant for Quinolines with Fluorinated Pyridine (B92270) Moieties)

The voltage-gated sodium channels Nav1.7 and Nav1.8 are critical for the transmission of pain signals, making them significant targets for the development of new analgesics. Research into quinolines bearing fluorinated pyridine groups has identified potent blockers of these channels.

A notable example is the discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone, known as ABBV-318. nih.gov This compound emerged from an effort to create selective, CNS-penetrant Nav1.7 blockers with favorable drug-like properties. nih.gov Structure-activity relationship (SAR) studies led to the identification of ABBV-318, which demonstrated potent in vitro blockade of both Nav1.7 and Nav1.8 channels. nih.gov The design of this class of molecules focused on enhancing potency for Nav1.7 while improving selectivity over other channels, such as the hERG channel, to mitigate potential cardiac side effects. nih.gov

While genetic deletion of Nav1.8 in animal models results in pain loss, and antagonists of this channel are effective analgesics, the role of Nav1.7 is more intricate. nih.gov Complete loss of Nav1.7 function leads to a profound inability to feel pain. nih.gov However, pharmacological inhibition of Nav1.7 in both mice and humans has been associated with significant side effects on the autonomic nervous system, which has complicated the development of Nav1.7-specific blockers as analgesics. nih.gov The dual-target approach of compounds like ABBV-318, which inhibit both Nav1.7 and Nav1.8, represents a promising strategy to achieve effective pain relief. nih.gov

Table 1: In Vitro Activity of Representative Quinolines with Fluorinated Pyridine Moieties

| Compound | Target(s) | Activity | Reference |

|---|

Aromatase Inhibitory Activity (for Indole-Imidazole Derivatives)

Aromatase, a cytochrome P450 enzyme (CYP19), is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. researchgate.net Indole-based structures, particularly those hybridized with an imidazole (B134444) ring, have been investigated as nonsteroidal aromatase inhibitors (AIs). nih.govresearchgate.net

A series of novel indole-imidazole derivatives were synthesized and evaluated for their in vitro aromatase inhibitory activity. nih.gov The research indicated that the nature of the substituent on the phenyl ring attached to the imidazole was crucial for activity. The presence of a proton or a small electron-withdrawing group at the para-position of the phenyl ring was found to enhance inhibitory activity. nih.gov Conversely, bulky groups were detrimental, suggesting that a smaller molecular volume is preferred for this class of inhibitors. nih.gov

Further studies on new hybrid derivatives combining an imidazole ring (known for aromatase inhibition) with a thiazolylhydrazone structure also yielded potent compounds. researchgate.net One such derivative, compound 2e, exhibited an IC₅₀ value of 0.020 ± 0.002 μM against the aromatase enzyme, which was comparable to the standard drug letrozole (B1683767) (IC₅₀ = 0.021 ± 0.002 μM). researchgate.net In other research, indole-based derivatives designed as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS) also showed potent aromatase inhibition, with IC₅₀ values as low as 10 nM. researchgate.netnih.gov

Table 2: Aromatase Inhibitory Activity of Indole-Imidazole Derivatives

| Compound Class | Key Structural Features for Activity | Representative IC₅₀ Values | Reference |

|---|---|---|---|

| Indole-imidazole derivatives | Small electron-withdrawing group on phenyl ring | Not specified | nih.gov |

| Imidazole-thiazolylhydrazone hybrids | Imidazole ring with thiazolylhydrazone | 0.020 µM (Compound 2e) | researchgate.net |

Receptor Modulation and Ligand Binding Studies

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A) Ligand Interactions of Indole Derivatives

Serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, are G protein-coupled receptors (GPCRs) that play a vital role in modulating mood, cognition, and memory. nih.gov They are primary targets for drugs treating a range of psychiatric disorders. nih.gov Indole derivatives are a well-established class of compounds that interact with these receptors.

Detailed structural and behavioral studies have been conducted on several indole derivatives (D2AAK5, D2AAK6, and D2AAK7) as ligands for 5-HT₁A and 5-HT₂A receptors. nih.gov Molecular modeling and X-ray crystallography revealed that a key interaction is the formation of a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp3.32) within the receptors. nih.gov Molecular dynamics simulations confirmed the stability of these ligand-receptor complexes. nih.gov

Specific interactions can vary between ligands and receptor subtypes. For instance, with the 5-HT₂A receptor, an additional hydrogen bond often forms between the NH group of the ligand's indole moiety and the side chain of a threonine residue (Thr3.37). nih.gov Furthermore, a halogen bond was observed between the chlorine atom of one derivative (D2AAK5) and an asparagine residue (Asn6.55) in the 5-HT₂A receptor binding site. nih.gov These distinct interaction patterns underscore how subtle structural modifications on the indole scaffold can influence binding affinity and selectivity for different serotonin receptor subtypes.

Cannabinoid Receptor (CB1) Allosteric Modulation (for Indole-2-carboxamides)

The cannabinoid CB1 receptor, a GPCR implicated in pain, appetite, and drug addiction, has been a target for drug discovery. Allosteric modulation, which involves ligands binding to a site distinct from the primary (orthosteric) site, offers a novel approach to fine-tune receptor function. Indole-2-carboxamides have emerged as a significant class of CB1 receptor allosteric modulators.

One of the pioneering compounds in this class is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). Extensive structure-activity relationship (SAR) studies have been performed on this scaffold. These studies revealed that the carboxamide functionality at the 2-position of the indole ring is crucial for enhancing the binding of orthosteric agonists.

Modifications at other positions significantly impact activity. For example, substituents at the C3 position of the indole ring have a substantial effect on the allosteric properties of the ligand. Through these explorations, a robust CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j), was identified. This compound exhibited a high binding cooperativity factor (α = 16.55), meaning it strongly enhances the binding of the primary agonist, and it potently antagonized agonist-induced G-protein activation. These findings highlight the N-phenylethyl-1H-indole-2-carboxamide structure as an excellent scaffold for designing potent and varied allosteric modulators of the CB1 receptor.

Table 3: Allosteric Modulation of CB1 Receptor by Indole-2-carboxamides

| Compound | Structure Type | Key Finding | Reference |

|---|---|---|---|

| ORG27569 | Indole-2-carboxamide | Represents a new class of CB1 allosteric modulators. | |

| 11j | Indole-2-carboxamide | Potent allosteric modulator with high binding cooperativity (α = 16.55). |

Antimicrobial Efficacy (In Vitro Assays)

The search for new antimicrobial agents is driven by the rise of antibiotic resistance. Indole derivatives, particularly those containing fluorine, have shown promise in this area. The pyridine nucleus is also a well-known feature in many compounds with antimicrobial properties.

A specific study identified 7-fluoroindole (B1333265) (7FI) as a potent antivirulence compound against the opportunistic pathogen Pseudomonas aeruginosa. In vitro assays showed that 7FI inhibited the formation of biofilms and prevented blood hemolysis without suppressing the growth of the bacteria in their free-floating (planktonic) state. This antivirulence approach is significant because it is less likely to drive the development of drug resistance compared to traditional antibiotics that kill the bacteria.

Furthermore, 7FI was found to markedly reduce the production of several virulence factors regulated by quorum sensing, including pyocyanin, rhamnolipid, and the siderophores pyoverdine and pyochelin. It also suppressed swarming motility and the formation of the protective polymeric matrix of the biofilm.

The broader class of pyridine compounds has been extensively reviewed for antimicrobial activity. Studies have reported on pyridine-indole hybrids, such as those synthesized by condensing nicotinohydrazide with indole-3-carbaldehydes, which showed in vitro activity against Mycobacterium tuberculosis. Fluoroquinolones, which feature a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid nucleus, are a major class of antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

An article focusing on the specific biological activities of the chemical compound “7-Fluoro-2-(pyridin-2-yl)indoline” cannot be generated at this time. Extensive searches of publicly available scientific literature and databases have yielded no specific data for this particular compound regarding its antibacterial, antifungal, antitubercular, anti-Trypanosoma cruzi, or antiproliferative and anticancer activities.

The provided search results contain information on related but distinct molecules, such as:

Indole and indoline (B122111) derivatives in general, which possess a wide range of biological activities. nih.gov

Fluoro-substituted indoles , like 7-fluoroindole, which have been studied for their biological effects.

Indole-pyridine hybrids and their potential as therapeutic agents. nih.gov

Quinolines with a "7-fluoro-2-(pyridin-2-yl)" moiety, such as (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine, which have been investigated as PI3Kδ inhibitors for inflammation and autoimmune diseases. nih.gov

Indole-2-carboxamides with a 7-fluoro substitution that show activity against Trypanosoma cruzi. nih.gov

However, none of these sources provide the specific in vitro data required by the outline for "this compound." The instructions for this task strictly require focusing solely on this specific compound and adhering to a detailed outline of its biological activities. Without primary research data on "this compound," it is not possible to provide a scientifically accurate and informative article that meets the specified requirements.

Therefore, the content for the requested sections—Biological Activity and Mechanistic Investigations (3.3) and Antiproliferative and Anticancer Properties (3.4)—cannot be created.

Anti-Inflammatory Activities (In Vitro Studies)

In vitro research has begun to shed light on the potential anti-inflammatory properties of indole and indolin-2-one derivatives, a chemical class to which this compound belongs. These studies provide a foundational understanding of how these compounds might exert their effects at a cellular level.

The inflammatory process is characterized by the production of various signaling molecules known as inflammatory mediators. Key players in this process include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (pGES), and inducible nitric oxide synthase (iNOS). researchgate.net The inhibition of these mediators is a primary target for anti-inflammatory drug development.

Research into a series of synthesized indole-2-one and 7-aza-2-oxindole derivatives has demonstrated their potential to suppress the release of pro-inflammatory cytokines. researchgate.net Specifically, certain compounds within this class were found to inhibit the expression of TNF-α, IL-6, COX-2, pGES, and iNOS in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net Macrophages are a type of white blood cell that plays a central role in the inflammatory response. When activated by stimuli like LPS, they ramp up the production of inflammatory mediators. mdpi.com The ability of these indole-2-one derivatives to curtail the expression of these key molecules suggests a direct intervention in the inflammatory cascade. researchgate.net

While direct data on this compound is not available in the provided search results, the findings for structurally related indole-2-one compounds provide a strong rationale for investigating its potential in this area. The general synthetic routes for these evaluated compounds involved the modification of the indole-2-one skeleton. researchgate.net

Table 1: Inhibition of Inflammatory Mediators by Indole-2-one Derivatives

| Compound Class | Inflammatory Mediator Inhibited | Cell Line | Stimulant | Reference |

|---|---|---|---|---|

| Indole-2-one and 7-aza-2-oxindole derivatives | TNF-α, IL-6, COX-2, pGES, iNOS | RAW264.7 macrophages | LPS | researchgate.net |

| 3-substituted-indolin-2-one derivatives | Nitric oxide, TNF-α, IL-6 | RAW264.7 cells | LPS | mdpi.com |

| Poncirin (a flavanone (B1672756) glycoside) | iNOS, COX-2, TNF-α, IL-6 | RAW 264.7 macrophage cells | LPS | nih.gov |

| Buddlejasaponin IV | iNOS, COX-2, TNF-α, IL-1β, IL-6 | RAW 264.7 macrophages | LPS | nih.gov |

The anti-inflammatory effects of indole and indolin-2-one derivatives are often rooted in their ability to modulate key signaling pathways that regulate the expression of inflammatory genes. nih.gov Two of the most well-studied of these are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com

The NF-κB pathway is a critical regulator of the immune response. mdpi.com In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. mdpi.com Upon stimulation by an inflammatory signal like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus and switch on the transcription of genes for pro-inflammatory proteins, including TNF-α, IL-6, and COX-2. mdpi.comnih.gov

Studies on 3-substituted-indolin-2-one derivatives have shown that they can potently suppress the activation of the NF-κB pathway. mdpi.com For instance, 3-(3-hydroxyphenyl)-indolin-2-one was observed to inhibit the phosphorylation and subsequent degradation of IκBα, as well as the phosphorylation of the p65 subunit of NF-κB, in a concentration-dependent manner in RAW264.7 cells. mdpi.com This action effectively blocks the inflammatory signaling cascade at a very early stage. Similarly, the MAPK signaling pathway, which also plays a role in the inflammatory response, has been shown to be inhibited by these types of compounds. mdpi.com

The broader class of indole derivatives has also been recognized for its ability to modulate these inflammatory pathways. nih.gov Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole structure and functions by inhibiting cyclooxygenase enzymes. nih.gov More recent research has focused on novel indole derivatives that specifically target the NF-κB and COX-2 pathways, highlighting the therapeutic potential of this chemical scaffold for chronic inflammatory conditions. nih.gov

Antioxidant Activity Evaluation

While direct studies on the antioxidant properties of this compound are not present in the search results, research on related heterocyclic compounds provides a basis for potential investigation. The evaluation of antioxidant activity is often conducted using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com

For example, a study on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, which share a core lactam ring structure with indolin-2-ones, identified a compound with promising radical scavenging capabilities. nih.gov Specifically, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was found to be the most effective radical scavenger in the series when tested with the DPPH assay. nih.gov Quantum chemistry calculations further supported its potential as a scavenger of hydroxyl radicals. nih.gov Another study on a new catechol hydrazinyl-thiazole derivative also demonstrated significant antioxidant activity in various in vitro assays, including DPPH and ABTS radical scavenging. mdpi.com

These findings suggest that the core structures found within the broader class of nitrogen-containing heterocyclic compounds can possess intrinsic antioxidant properties. Therefore, the evaluation of this compound for its antioxidant potential would be a logical and scientifically supported avenue of research.

Table 2: Antioxidant Activity of Related Heterocyclic Compounds

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH radical scavenging | Most promising radical scavenger in the tested series. | nih.gov |

| Vanillic acid | DPPH radical scavenging | Significant antioxidant power with an IC50 of 92.68 µg/mL. | mdpi.com |

| β-Sitosterol | DPPH radical scavenging | Substantial antioxidant activity with an IC50 of 198.87 µg/mL. | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | ABTS radical scavenging | 3.16 times more intense activity than trolox. | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | DPPH radical scavenging | 3.28-fold lower IC50 than trolox. | mdpi.com |

Potential Applications in Radiotracer Development (e.g., Tauopathy Positron Emission Tomography)

The development of radiotracers for positron emission tomography (PET) imaging is a critical area of research in neuroscience, particularly for the diagnosis and study of neurodegenerative diseases known as tauopathies. epa.govmdpi.com These diseases, which include Alzheimer's disease, are characterized by the abnormal aggregation of the tau protein in the brain. epa.govmdpi.com PET imaging allows for the in vivo visualization of these tau deposits, which correlates with the level of cognitive decline. epa.gov

The search for effective tau PET tracers has led to the exploration of various chemical scaffolds. While there is no direct mention of "this compound" in the context of tau PET tracer development in the provided search results, structurally related compounds have been investigated. For instance, pyrido[4,3-b]indole derivatives have been identified as a class of compounds with affinity for aggregated tau, although some have shown limitations regarding off-target binding to monoamine oxidase A (MAO-A). epa.govnih.gov

A newer generation of tau PET tracers has emerged from screening campaigns that identified pyrrolo[2,3-b:4,5-c']dipyridine core structures with high affinity for tau aggregates and reduced MAO-A binding. epa.govnih.gov One such lead candidate, [F-18]PI-2620, which features a fluoropyridine attached to this core, has shown high affinity for tau deposits in Alzheimer's disease brain homogenates and specific binding to pathological tau in brain sections from various tauopathies. epa.govnih.gov

The development of these tracers involves creating molecules that can cross the blood-brain barrier, bind with high affinity and selectivity to tau aggregates, and possess a radionuclide (like Fluorine-18) for PET detection. nih.govresearchgate.net The structural features of this compound, which contains a fluorine atom and a pyridine ring, are elements that have been incorporated into various PET tracer candidates. nih.gov For example, a series of quinolinylpurines, some containing a fluoro- and pyridin-yl- moiety, were developed as potent and selective PI3Kδ kinase inhibitors for inflammation and autoimmune diseases. nih.gov While the target is different, the chemical synthesis strategies and the incorporation of such functional groups are relevant to the broader field of medicinal chemistry and drug discovery, which includes radiotracer development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

The Role of Fluorine Substitution at the C-7 Position of Indoline (B122111)

The introduction of a fluorine atom at the C-7 position of the indoline ring is a strategic modification that can profoundly influence the molecule's characteristics. Fluorine's unique properties, such as its small size and high electronegativity, allow it to modulate electronic and steric profiles, which in turn affects biological activity and metabolic fate. nih.gov

The substitution of a hydrogen atom with fluorine at the C-7 position of an indoline or related indole (B1671886) scaffold can significantly impact the compound's potency and selectivity towards its biological targets. The presence of halogen atoms, including fluorine, at the C-7 position of the indole aromatic ring has been shown to affect cytotoxicity in certain contexts. mdpi.com The strategic placement of fluorine can lead to enhanced binding affinity with target proteins. nih.gov

In a study on 7-phenyl-pyrroloquinolinone derivatives, the introduction of a fluorine atom onto the 7-phenyl ring resulted in compounds with potent cytotoxicity against various tumor cell lines. nih.gov This suggests that fluorination in proximity to the core heterocyclic structure can be advantageous for biological activity. Specifically for 7-aminoindoles, which are key intermediates for many bioactive molecules, selective functionalization at the C-7 position is a critical strategy for accessing potent compounds. nih.gov

The electronic effects of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for interactions with receptor sites. This modification can lead to a more favorable binding orientation and, consequently, higher potency. Furthermore, the selectivity of a compound for its intended target over other related proteins can be enhanced. For instance, in a series of indoline and indole derivatives developed as α1A-adrenoceptor antagonists, specific substitutions were key to achieving high selectivity over other receptor subtypes. nih.gov

A significant advantage of incorporating fluorine into a drug candidate is the potential for improved metabolic stability. nih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the compound.

However, the effects of fluorination on metabolic stability are not always straightforward and can be position-dependent. In a study of 7-phenyl-pyrroloquinolinone derivatives, monofluorination of the 7-phenyl ring did not lead to an improvement in metabolic stability, highlighting the complexity of these interactions. nih.gov The introduction of a pyridine (B92270) motif in some drug candidates has been shown to improve metabolic stability significantly. nih.gov

Beyond metabolic stability, fluorine substitution can also influence other key pharmacological characteristics. The increased lipophilicity associated with fluorination can enhance a molecule's ability to cross cell membranes, which is crucial for reaching intracellular targets. nih.gov

Structural Contributions of the Pyridin-2-yl Moiety

The pyridin-2-yl group attached to the indoline core is another critical determinant of the compound's biological profile. Pyridine and its derivatives are prevalent in medicinal chemistry due to their ability to engage in various biological interactions and their favorable physicochemical properties. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction for binding to many biological targets. nih.gov

The position of the nitrogen atom within the pyridine ring (positional isomerism) can have a dramatic effect on the biological activity of the parent molecule. The 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers present different electronic distributions and steric hindrances, which in turn affect how the molecule interacts with its biological target.

The addition of substituents to the pyridine ring offers a powerful tool for fine-tuning the pharmacological properties of a compound. These substituents can alter the electronic nature of the pyridine ring, its steric profile, and its potential for hydrogen bonding. nih.gov

Studies on epibatidine (B1211577) analogs, which feature a pyridine ring, have shown that different substituents on this ring lead to significant variations in affinity, efficacy, and selectivity for nicotinic receptor subtypes. nih.gov For instance, fluoro, bromo, and amino substitutions each conferred a unique pharmacological profile. nih.gov This demonstrates that even small changes to the pyridine ring can have profound effects on biological activity. In another example, substituents on a pyridinone ring were shown to be crucial for improving the efficacy of BRD9 inhibitors. nih.gov

The following table summarizes the effects of different substituents on a pyridine ring in the context of epibatidine analogs, illustrating the principle of how substitutions can modulate biological activity.

| Substituent on Pyridine Ring | Effect on Receptor Affinity and Selectivity |

| Fluoro | 52- to 875-fold greater affinity for β2- vs. β4-containing receptors. nih.gov |

| Bromo | 4- to 55-fold greater affinity for β2- vs. β4-containing receptors. nih.gov |

| Amino | 10- to 115-fold greater affinity for β2- vs. β4-containing receptors. nih.gov |

| Norchloro | 114- to 3500-fold greater affinity for β2- vs. β4-containing receptors. nih.gov |

This data is derived from studies on epibatidine analogs and is presented to illustrate the principle of how pyridine ring substitutions can affect biological activity.

Comparison of Indoline vs. Indole Core Structures on Biological Efficacy

The choice between an indoline (saturated five-membered ring) and an indole (unsaturated five-membered ring) core structure is a critical decision in drug design, as it significantly influences the molecule's three-dimensional shape, electronic properties, and ultimately, its biological efficacy.

The indole scaffold is a well-known "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. mdpi.comresearchgate.net Its planar aromatic system allows for π-π stacking interactions with biological targets.

In contrast, the indoline core has a non-planar, more flexible structure. This flexibility can sometimes allow for a better fit into a binding pocket that an indole's rigid structure cannot achieve. In some cases, indoline derivatives have been reported to exhibit more significant antioxidant activity than their corresponding indole counterparts. researchgate.net

A study comparing indoline and indole derivatives as selective α1A-adrenoceptor antagonists found that both scaffolds could produce highly potent and selective compounds. nih.gov This indicates that the choice between an indoline and indole core is highly dependent on the specific biological target and the desired mode of action. The saturation of the indole double bond to form an indoline can lead to compounds with different selectivity profiles and physicochemical properties.

The following table highlights some of the key differences between the indoline and indole cores that can impact biological efficacy.

| Feature | Indoline Core | Indole Core |

| Structure | Saturated, non-planar, flexible | Unsaturated, planar, rigid |

| Electronic Properties | Less aromatic character | Aromatic π-system |

| Potential Interactions | Can adopt various conformations to fit binding sites | Favorable for π-π stacking interactions |

| Reported Activity Differences | May exhibit higher antioxidant activity in some cases. researchgate.net | "Privileged" structure with broad biological activities. mdpi.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used in drug design to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts towards more potent and selective molecules. nih.gov The development of a reliable QSAR model requires a dataset of structurally related compounds with a significant range of biological activities. nih.govmdpi.comnih.gov

For the 7-Fluoro-2-(pyridin-2-yl)indoline scaffold, a QSAR study would typically involve the generation of various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of N-1 substituted analogs and correlating these with their measured biological activities. However, as established in the preceding sections, the necessary foundational data from SAR and stereochemical studies are not available. Without a dataset of compounds and their corresponding biological activities, it is impossible to develop or validate a QSAR model for this specific chemical series. While QSAR studies have been performed on other classes of indole and pyridine derivatives, these models are not transferable to the this compound scaffold due to differences in the core structure.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Elucidating Binding Interactions and Target Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to forecast the binding mode and affinity of small molecule ligands, such as those with an indoline (B122111) or quinoline (B57606) scaffold, to a protein target. researchgate.net In these studies, large libraries of compounds can be screened virtually against a protein of known three-dimensional structure to identify potential inhibitors or binders. researchgate.net The process involves generating various poses of the ligand within the protein's binding site and using a scoring function to rank them based on their predicted binding energy. researchgate.netchemmethod.com

For instance, in silico screening of an in-house library of bicyclic molecules, including some with an indoline ring, was used to identify potential inhibitors of the 5-LOX enzyme by evaluating the energy score and distance from the catalytic iron ion. acs.org This approach is invaluable for prioritizing compounds for synthesis and biological testing, thus optimizing resources in the early stages of drug discovery. researchgate.net

The analysis of docking results focuses on the specific non-covalent interactions that stabilize the ligand within the protein's active site. These interactions are critical for binding affinity and selectivity. For compounds containing indole (B1671886), pyridine (B92270), and fluoro-phenyl moieties, several key interactions are commonly observed:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. For example, the thiourea (B124793) group of an indoline-based compound was observed to donate two hydrogen bonds to the side chain of Q363, while the nitrogen-substituted indole scaffold of another derivative can act as a hydrogen bond donor and acceptor, interacting with residues like GLU37 and ARG403. acs.orgnih.gov

π-π Interactions: The aromatic systems of the indoline and pyridine rings frequently engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as tyrosine (TYR), phenylalanine (PHE), and tryptophan (TRP). In one study, the pyridine ring of a 7-azaindole (B17877) derivative engaged in a pi-pi interaction with TYR505, while a p-fluorophenyl group had a similar interaction with TYR449. nih.gov In another, the indoline and 4-fluorobenzyl moieties of a different compound showed π–π interactions with H524 and W525. acs.org

Fluorine-Specific Interactions: A fluorine substituent can form specific interactions with the protein, including hydrogen bonds (where fluorine acts as a weak acceptor) and interactions with the positive edge of aromatic systems (anion-π interactions). nih.gov It can also engage in van der Waals contacts, as seen between the fluorine atom of a 4-fluorobenzyl moiety and the side chain of R411. acs.org

| Interaction Type | Ligand Moiety | Interacting Protein Residue(s) | Source |

|---|---|---|---|

| Hydrogen Bond | 7-azaindole | TYR505, LYS353 | nih.gov |

| π-π Interaction | Pyridine ring, p-fluorophenyl | TYR505, TYR449 | nih.gov |

| Hydrogen Bond | Thiourea group | Q363, Y181 | acs.org |

| π-π Interaction | Indoline, 4-fluorobenzyl | H524, W525 | acs.org |

| van der Waals | Indoline | H372, H367, L368, L414, I415, F421, L607 | acs.org |

| Hydrogen Bond | Indole, Amide group | GLN778, ARG503 | mdpi.com |

Molecular Dynamics (MD) Simulations for Assessing Conformational Stability and Dynamic Behavior in Biological Environments

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex and to study its dynamic behavior over time. nih.govjchemlett.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the complex in a simulated physiological environment. chemmethod.com

These simulations are crucial for validating docking poses. A stable complex in an MD simulation is characterized by the ligand remaining within the binding pocket with minimal conformational changes and maintaining key interactions. For example, a 300 ns MD simulation of a 7-azaindole derivative (ASM-7) bound to the S1-RBD-hACE2 interface showed that the compound could bind stably, consistently interacting with key residues like LYS417 and TYR453 throughout the simulation. nih.gov Such simulations can reveal that the binding of a ligand may induce conformational changes in the protein, which can be critical for its mechanism of action. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Prediction of Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By applying functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), researchers can calculate a wide range of molecular properties. nih.govresearchgate.net

For heterocyclic compounds, DFT is used to determine optimized molecular geometries, bond lengths, and bond angles. nih.gov It is also employed to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of molecular reactivity and stability. chemmethod.com These calculations provide fundamental insights into the molecule's intrinsic characteristics that govern its interactions and behavior.

| Property | Significance | Source |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | nih.gov |

| HOMO-LUMO Energies | Indicates electronic excitability and chemical reactivity. The energy gap relates to molecular stability. | chemmethod.com |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | |

| Tautomeric Stability | Calculates the relative energies of different tautomers to predict the dominant form. | researchgate.net |

| Vibrational Frequencies | Predicts infrared and Raman spectra, which can be compared with experimental data to confirm structure. |

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Predictions for Drug-Likeness Assessment

Before a compound can become a drug, it must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the discovery process, helping to identify candidates with a higher probability of success. mdpi.com For compounds containing indoline and pyridine scaffolds, several key ADME parameters are evaluated. mdpi.comnih.govmdpi.com

These predictions are based on models derived from large datasets of experimental results. For example, the pkCSM tool uses graph-based signatures to predict properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability. mdpi.com PreADMET is another tool used to predict Caco-2 and MDCK cell permeability, which are indicators of intestinal absorption and oral bioavailability. mdpi.com Assessing potential metabolism by cytochrome P450 enzymes, such as CYP2D6, is also critical, as this can heavily influence a drug's half-life and potential for drug-drug interactions. mdpi.com

| ADME Property | Description | Example Predicted Values for Related Scaffolds | Source |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | >95% for some 7-chloroquinoline-benzimidazole hybrids. | mdpi.com |

| Caco-2 Permeability | An in vitro model for predicting human drug absorption. | 19.2 to 21.1 nm/s for spirooxindole-pyrrolines (moderate permeability). | mdpi.com |

| Volume of Distribution (VDss) | The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | 0.35 log L/kg for a quinoline-benzimidazole hybrid. | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross into the central nervous system. | Varies based on specific structure. | mdpi.com |

| CYP2D6 Inhibition | Predicts if the compound is likely to inhibit this major drug-metabolizing enzyme. | Important for assessing drug-drug interaction potential. | mdpi.com |

Cheminformatics and Virtual Screening Applications for Hit Identification and Optimization

Cheminformatics combines computational methods with chemical information to support drug discovery. A key application is virtual screening, where large databases of chemical structures are computationally docked into a target protein to identify "hits"—compounds that are predicted to bind well. researchgate.net

This approach was used to screen a library for potential 5-LOX inhibitors, narrowing down a large set to nine promising compounds based on docking scores and visual inspection. acs.org Once hits are identified and validated experimentally, cheminformatics tools are used for lead optimization. This involves designing and evaluating derivatives of the hit compound to improve properties like potency, selectivity, and ADME profile. For instance, after identifying a 3H-imidazo[4,5-b]pyridine scaffold (G7a) as a hit against a SARS-CoV-2 model, a series of novel 7-azaindole derivatives were designed and synthesized to enhance antiviral activity, leading to a much more potent compound (ASM-7). nih.gov

Derivation and Application of Quantum Chemical Descriptors in SAR/QSAR Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are powerful tools for predicting the activity of untested compounds and for understanding which structural features are important for activity.

In a typical QSAR workflow, the 3D structures of a series of compounds, such as 6-fluoroquinolines, are first optimized using quantum mechanics methods. nih.gov Then, a wide range of molecular descriptors are calculated. These can include constitutional, topological, and quantum chemical descriptors. nih.gov Statistical methods are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values).

A robust QSAR model must be predictive, which is assessed using internal and external validation metrics like the leave-one-out cross-validation coefficient (Q²cv) and the predictive R² (R²pred) for a test set of compounds. nih.gov A successful QSAR model can provide valuable insights for designing new analogues with potentially higher activity. nih.govnih.gov

Future Research Directions and Translational Implications

Exploration of Unconventional Synthetic Pathways for Structural Diversity

The future synthesis of 7-Fluoro-2-(pyridin-2-yl)indoline and its derivatives will likely move beyond traditional methods to embrace more innovative and efficient strategies that allow for the rapid generation of diverse molecular libraries.

Key Future Approaches:

Complexity-to-Diversity (CtD) Strategies: Inspired by the synthesis of natural products, CtD strategies could be employed. mdpi.com This involves creating a complex, polycyclic scaffold and then using various reactions to generate a library of structurally diverse molecules. For instance, a core indoline (B122111) structure could undergo ring-distortion pathways like cleavage, rearrangement, and fusion to produce novel backbones. mdpi.com

Substrate-Guided Reactivity: Researchers have developed methods where the nature of the starting materials and their substituents act as a chemical switch, guiding the reaction down different pathways to produce distinct products from the same set of reagents. acs.org Applying this to a fluorinated indole (B1671886) precursor could allow for divergent synthesis of complex fused indoline systems. acs.org

Metal-Free Catalysis: To avoid potential metal contamination in final compounds, which can be a concern for pharmaceutical applications, metal-free catalytic strategies are gaining traction. A recently developed one-pot, metal-free method for synthesizing N-aryl-2,2′-biindoles using fluoroarenes and a strong base like potassium tert-butoxide (tBuOK) highlights a potential avenue for creating complex indole derivatives under ambient conditions. acs.org

Palladium-Catalyzed Domino Reactions: One-pot, multi-component procedures, such as those involving a sequence of palladium-catalyzed reactions, enable the efficient assembly of substituted indoles from simple starting materials. organic-chemistry.org Adapting these methods could provide rapid access to a range of 2,3-substituted indoline analogues.

Table 1: Potential Synthetic Strategies for Indoline Analogue Diversification

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Complexity-to-Diversity (CtD) | Generation of a library of diverse scaffolds from a single complex starting molecule through ring-distortion reactions. mdpi.com | Rapidly creates structurally unique analogues with varied 3D shapes for biological screening. |

| Substrate-Guided Annulation | Using substituents on starting materials to direct reactions towards different cyclization pathways (e.g., [3+2] vs. [4+2] cycloadditions). acs.org | Allows for controlled, divergent synthesis of different polycyclic indoline systems from a common fluorinated precursor. |

| Indolyne Methodology | Generation of highly reactive indolyne intermediates that can be trapped with various reagents to create novel substituted indoles. nih.gov | Provides access to substitution patterns on the benzene (B151609) portion of the indoline ring that are difficult to achieve with other methods. |

| Metal-Free C-N Coupling | Using strong bases to facilitate the coupling of amines and fluoroarenes, avoiding transition metal catalysts. acs.org | Reduces the risk of metal contamination in the final products, which is advantageous for medicinal chemistry. |

Rational Design of Next-Generation Analogues Based on Advanced SAR Insights

The rational design of new analogues of this compound will depend on integrating computational modeling with synthetic chemistry and biological testing. The existing knowledge of related indoline and pyridine-containing compounds provides a strong foundation for this effort.

The indoline scaffold has been identified as a promising starting point for designing inhibitors of various enzymes. acs.orgnih.gov For example, in the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), an indoline derivative was identified as a notable inhibitor, which then guided the design of more potent analogues. nih.gov Similarly, the fluorinated indolin-2-one core is central to Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor, demonstrating the value of this scaffold in oncology. nih.gov

Key Design Considerations:

Role of the 7-Fluoro Substituent: The fluorine atom at the 7-position is a critical feature. In medicinal chemistry, fluorine is often introduced to modulate a compound's metabolic stability, membrane permeability, and binding affinity. Its electron-withdrawing nature can alter the acidity of nearby N-H groups and influence hydrogen bonding interactions with target proteins. Future design efforts would systematically explore the impact of this fluorine atom compared to other substituents at the same position.

Structure-Activity Relationship (SAR) Studies: A systematic SAR campaign would involve synthesizing analogues with modifications at three key positions:

The Indoline Ring: Introducing different substituents on the benzene portion of the indoline.